molecular formula C9H14N2O B1411816 6-(1H-pyrazol-1-yl)hexan-3-one CAS No. 1692572-10-3

6-(1H-pyrazol-1-yl)hexan-3-one

Cat. No.: B1411816
CAS No.: 1692572-10-3
M. Wt: 166.22 g/mol
InChI Key: MIIKFQJLYVRPMT-UHFFFAOYSA-N
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Description

6-(1H-pyrazol-1-yl)hexan-3-one is a chemical compound that belongs to the class of pyrazole derivatives. This compound has gained significant attention in the scientific community due to its potential biological activity and therapeutic applications. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems .

Preparation Methods

The synthesis of 6-(1H-pyrazol-1-yl)hexan-3-one typically involves the reaction of hexan-3-one with 1H-pyrazole under specific conditions. The reaction conditions often include the use of a base to deprotonate the pyrazole, facilitating its nucleophilic attack on the carbonyl carbon of hexan-3-one. Industrial production methods may involve bulk manufacturing and sourcing of raw materials to ensure the availability of the compound for various applications .

Chemical Reactions Analysis

6-(1H-pyrazol-1-yl)hexan-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol, resulting in the formation of 6-(1H-pyrazol-1-yl)hexan-3-ol.

    Substitution: The compound can undergo substitution reactions where the pyrazole ring or the hexanone chain is modified by introducing different substituents. Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-(1H-pyrazol-1-yl)hexan-3-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiparasitic properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(1H-pyrazol-1-yl)hexan-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

6-(1H-pyrazol-1-yl)hexan-3-one can be compared with other pyrazole derivatives, such as:

    1-phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one: Known for its tautomeric stability and biological activity.

    3-pyrazolyl-6-hydrazinylpyridazine: Exhibits significant biological activities, including antimicrobial and antiparasitic properties. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

6-pyrazol-1-ylhexan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-2-9(12)5-3-7-11-8-4-6-10-11/h4,6,8H,2-3,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIKFQJLYVRPMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CCCN1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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